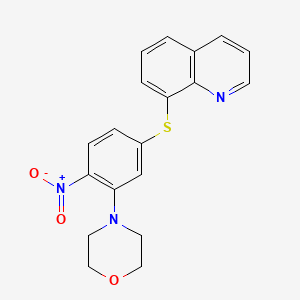![molecular formula C26H24N4O6S2 B3885028 2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one] CAS No. 39631-45-3](/img/structure/B3885028.png)
2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one]
Vue d'ensemble
Description
This compound, also known as 2,2’-(1,4-Piperazinediyl)bis[5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one], has a molecular formula of C26H24N4O6S2 . It is a complex organic molecule that contains multiple functional groups, including a piperazine ring, thiazole rings, and methoxyphenyl groups .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The piperazine ring provides a basic nitrogen center, while the thiazole rings and methoxyphenyl groups contribute to the compound’s aromaticity .Mécanisme D'action
Target of Action
CCG-3100, also known as 2,2’-(1,4-piperazinediyl)bis[5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one], primarily targets the RhoA/serum response factor (SRF) pathway . The key target within this pathway is the myocardin-related transcription factor A (MRTF-A) . MRTF-A plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation .
Mode of Action
CCG-3100 acts as an inhibitor of the RhoA/SRF pathway . It inhibits the nuclear accumulation of MRTF-A .
Biochemical Pathways
The RhoA/SRF pathway is a key biochemical pathway affected by CCG-3100 . This pathway is involved in the regulation of gene expression, cell growth, and cell differentiation . By inhibiting this pathway, CCG-3100 can potentially suppress several pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Pharmacokinetics
Computational methods such as machine learning and artificial intelligence are often used to predict these properties .
Result of Action
The inhibition of the RhoA/SRF pathway by CCG-3100 leads to a decrease in the nuclear accumulation of MRTF-A . This results in the suppression of several cellular events triggered by MRTF-A activation, including serum response factor-mediated gene expression and cell migration . This can potentially lead to the suppression of various pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Safety and Hazards
Propriétés
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-[4-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6S2/c1-35-19-11-15(3-5-17(19)31)13-21-23(33)27-25(37-21)29-7-9-30(10-8-29)26-28-24(34)22(38-26)14-16-4-6-18(32)20(12-16)36-2/h3-6,11-14,31-32H,7-10H2,1-2H3/b21-13-,22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWHTENFBMLRKJ-VOKWCDJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=NC(=O)C(=CC5=CC(=C(C=C5)O)OC)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=NC(=O)/C(=C/C5=CC(=C(C=C5)O)OC)/S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3-dimethylphenoxy)-N'-{(Z)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B3884951.png)
![4-{[(E)-(2-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3884956.png)
![2-(4-bromophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]quinazolin-4-amine](/img/structure/B3884967.png)
![3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N'-[(E)-(4-NITROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE](/img/structure/B3884968.png)

![N-(4-methoxy-2-methylphenyl)-3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B3884979.png)
![3-isopropyl-1-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-1H-pyrazole-5-carboxamide](/img/structure/B3884982.png)

![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3884993.png)
![N-(tert-butyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B3884997.png)

![(2E)-N-[3-(1H-imidazol-1-yl)propyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B3885009.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3885038.png)
![3-[(9E)-9-benzylidene-7,8-dihydro-6H-[1,2,4]triazolo[1,5-a]quinazolin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B3885044.png)
